molecular formula C15H13ClO2 B6403534 2-(4-Chloro-2-methylphenyl)-5-methylbenzoic acid, 95% CAS No. 1261908-21-7

2-(4-Chloro-2-methylphenyl)-5-methylbenzoic acid, 95%

Cat. No. B6403534
CAS RN: 1261908-21-7
M. Wt: 260.71 g/mol
InChI Key: OSJIJAJKBNVQMM-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-methylphenyl)-5-methylbenzoic acid, 95% (2C5MBA) is an organic compound belonging to the family of aromatic carboxylic acids. It is a white solid with a molecular weight of 250.6 g/mol, and a melting point of 97-99 °C. 2C5MBA has a wide range of applications in organic synthesis, pharmaceuticals, and agrochemicals.

Scientific Research Applications

2-(4-Chloro-2-methylphenyl)-5-methylbenzoic acid, 95% is used in a variety of scientific research applications, including drug synthesis, agrochemical synthesis, and organic synthesis. It is also used as a reagent in the synthesis of other compounds, such as 2-chloro-5-methylbenzoic acid and 2-chloro-4-methylbenzoic acid.

Mechanism of Action

2-(4-Chloro-2-methylphenyl)-5-methylbenzoic acid, 95% is a carboxylic acid, and its mechanism of action involves the formation of an acid-base reaction with an amine. The reaction produces a salt, which can then be used in further reactions.
Biochemical and Physiological Effects
2-(4-Chloro-2-methylphenyl)-5-methylbenzoic acid, 95% has been found to have a number of biochemical and physiological effects, including the inhibition of human neutrophil elastase, the inhibition of human neutrophil myeloperoxidase, and the inhibition of human monocyte chemotaxis. It has also been found to have antioxidant activity, and to be an inhibitor of human platelet aggregation.

Advantages and Limitations for Lab Experiments

2-(4-Chloro-2-methylphenyl)-5-methylbenzoic acid, 95% has a number of advantages for lab experiments, including its high purity, its availability, and its low cost. It also has a wide range of applications in organic synthesis and pharmaceuticals. However, it is important to note that 2-(4-Chloro-2-methylphenyl)-5-methylbenzoic acid, 95% is a hazardous substance, and should be handled with care.

Future Directions

There are a number of potential future directions for 2-(4-Chloro-2-methylphenyl)-5-methylbenzoic acid, 95%, including its use in drug synthesis, agrochemical synthesis, and organic synthesis. It could also be used as a reagent in the synthesis of other compounds, and further studies could be conducted to explore its biochemical and physiological effects. Additionally, further research could be conducted to explore the potential applications of 2-(4-Chloro-2-methylphenyl)-5-methylbenzoic acid, 95% in medical and industrial settings.

Synthesis Methods

2-(4-Chloro-2-methylphenyl)-5-methylbenzoic acid, 95% is synthesized from the reaction of 4-chloro-2-methylbenzoic acid and 5-methylbenzoic acid in aqueous hydrochloric acid. The reaction is carried out at a temperature of 80-90 °C, and the product is isolated by recrystallization. The yield of the reaction is typically 95%.

properties

IUPAC Name

2-(4-chloro-2-methylphenyl)-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c1-9-3-5-13(14(7-9)15(17)18)12-6-4-11(16)8-10(12)2/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJIJAJKBNVQMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C=C(C=C2)Cl)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90690353
Record name 4'-Chloro-2',4-dimethyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261908-21-7
Record name 4'-Chloro-2',4-dimethyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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